2-(4-methoxyphenyl)sulfanyl-N-pyridin-3-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)sulfanyl-N-pyridin-3-ylacetamide is an organic compound that features a methoxyphenyl group, a sulfanyl linkage, and a pyridinylacetamide moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to have neuroprotective and anti-neuroinflammatory properties . These compounds may interact with proteins involved in neuroprotection and inflammation, such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α) .
Mode of Action
Related compounds have been shown to inhibit the production of no and tnf-α in human microglia cells . This suggests that 2-[(4-methoxyphenyl)thio]-N-3-pyridinylacetamide may interact with its targets to modulate their activity, leading to changes in cellular function.
Biochemical Pathways
Related compounds have been shown to inhibit endoplasmic reticulum (er) stress and the nf-kb inflammatory pathway . This suggests that 2-[(4-methoxyphenyl)thio]-N-3-pyridinylacetamide may affect similar pathways, leading to downstream effects on cellular function.
Result of Action
Related compounds have been shown to exhibit neuroprotective activity by reducing the expression of the er chaperone, bip, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that 2-[(4-methoxyphenyl)thio]-N-3-pyridinylacetamide may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)sulfanyl-N-pyridin-3-ylacetamide typically involves the reaction of 4-methoxythiophenol with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then reacted with acetamide to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)sulfanyl-N-pyridin-3-ylacetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenyl)sulfanyl-N-pyridin-3-ylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-pyridin-3-ylacetamide: Lacks the sulfanyl group, which may result in different reactivity and biological activity.
2-(4-methoxyphenyl)sulfanyl-N-phenylacetamide: Contains a phenyl group instead of a pyridinyl group, which can affect its chemical properties and applications.
Uniqueness
2-(4-methoxyphenyl)sulfanyl-N-pyridin-3-ylacetamide is unique due to the presence of both the sulfanyl and pyridinylacetamide groups
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-18-12-4-6-13(7-5-12)19-10-14(17)16-11-3-2-8-15-9-11/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWDEDAAJKTYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.